

Molecular weight and formula of Tert-butyl (piperidin-3-ylmethyl)carbamate

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Compound of Interest

Compound Name: *Tert-butyl (piperidin-3-ylmethyl)carbamate*

Cat. No.: *B121463*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Tert-butyl (piperidin-3-ylmethyl)carbamate**, a key chiral building block in modern medicinal chemistry. It details the compound's chemical properties, its pivotal role in the synthesis of therapeutic agents, and provides illustrative experimental workflows.

Core Compound Properties

Tert-butyl (piperidin-3-ylmethyl)carbamate is a piperidine derivative protected by a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. It exists as two enantiomers, (R) and (S), which are crucial for the stereospecific synthesis of drug candidates.

Data Presentation: Summary of Quantitative Data

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[1]
Molecular Weight	214.30 g/mol	[1]
CAS Number	(R)-enantiomer: 879275-33- 9(S)-enantiomer: 1016167-99- 9	[1][2]
Appearance	White solid	[2]
Melting Point	64-66°C (for (S)-enantiomer)	[2]
Optical Rotation [α] _D	+11.03° (c=0.10, methanol) (for (S)-enantiomer)	[2]
Infrared (IR) Spectra	3360, 2972, 1703, 1519, 1455, 1365, 1255, 1172 cm ⁻¹ (for (S)-enantiomer)	[2]
¹ H NMR (CDCl ₃ , 300MHz) δ	1.01-1.21 (m, 2H), 1.39 (s, 9H), 1.57-1.72 (m, 3H), 2.20- 2.31 (m, 1H), 2.49-2.56 (m, 1H), 2.90-3.03 (m, 4H), 4.77 (brs, 1H) (for (S)-enantiomer)	[2]
¹³ C NMR (CDCl ₃ , 300MHz) δ	26.56, 29.03, 29.58, 38.44, 44.99, 47.46, 51.16, 79.73, 156.72 (for (S)-enantiomer)	[2]
Mass Spectrometry (FAB)	m/z: 215 (M+1) (for (S)- enantiomer)	[2]

Role in Drug Discovery and Development

Tert-butyl (piperidin-3-ylmethyl)carbamate is not typically an active pharmaceutical ingredient (API) itself. Instead, its significance lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules.[3] The Boc-protecting group offers stability during multi-step synthetic routes, and the chiral piperidine ring is a common feature in many drug candidates.[3]

This compound is a crucial precursor for:

- Orexin Receptor Antagonists: These are used in the treatment of insomnia.[4]
- IRAK4 Inhibitors: These are being investigated for their potential in treating inflammatory diseases.[4]
- Neurological Disorder Treatments: The piperidine scaffold is a common motif in drugs targeting the central nervous system.[3]

Experimental Protocols

The following is a representative protocol for the synthesis of the (S)-enantiomer of **Tert-butyl (piperidin-3-ylmethyl)carbamate**, a key step in the production of various pharmaceutical agents.

Protocol: Synthesis of (S)-**Tert-butyl (piperidin-3-ylmethyl)carbamate**[2]

Objective: To synthesize (S)-**Tert-butyl (piperidin-3-ylmethyl)carbamate** from N-(tert-butoxycarbonyl)-3-aminomethylpiperidine via chiral resolution.

Materials:

- N-(tert-butoxycarbonyl)-3-aminomethylpiperidine (10 g, 47 mmol)
- (-)-O,O'-di-p-toluoyl-L-tartaric acid (15.52 g, 47 mmol)
- Dry Methanol (100 ml)
- Distilled Water
- 10% Sodium Carbonate Solution
- Ethyl Acetate
- Anhydrous Sodium Sulfate

Procedure:

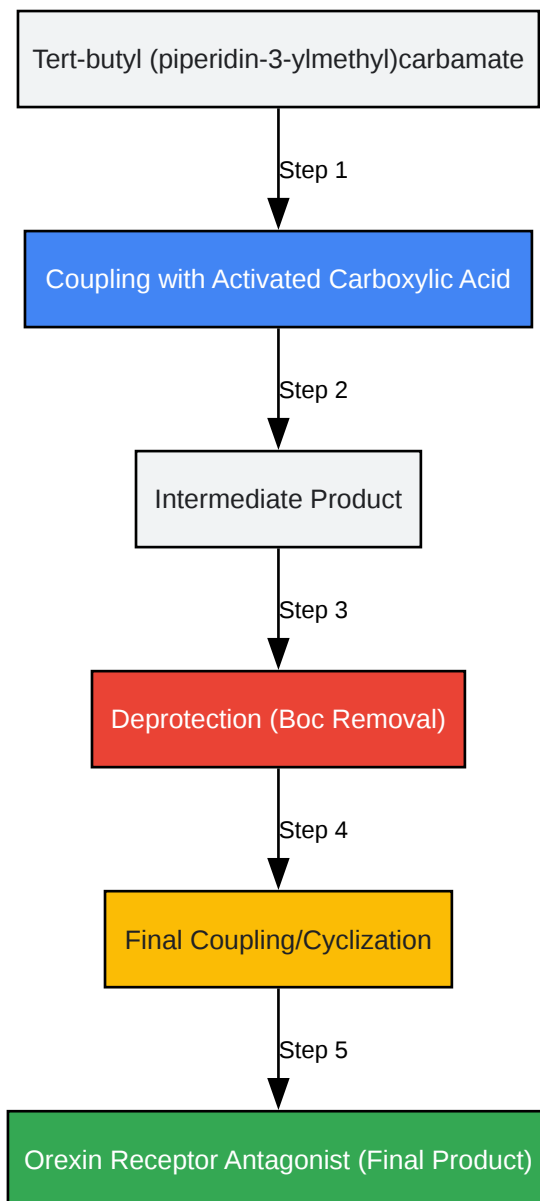
- Combine N-(tert-butoxycarbonyl)-3-aminomethylpiperidine and (-)-O,O'-di-p-toluoyl-L-tartaric acid in dry methanol.
- Heat the mixture to reflux until a homogenous solution is formed.
- Cool the reaction mixture to room temperature and stir for 5-6 hours to allow for the precipitation of the diastereomeric salt.
- Filter the resulting white solid and wash with a minimal amount of anhydrous methanol.
- Purify the crude product by recrystallization from methanol.
- Suspend the purified salt in distilled water and cool to 0°C.
- Add 10% sodium carbonate solution in batches until the mixture is basic, then continue stirring for 10 minutes to liberate the free base.
- Extract the aqueous layer with ethyl acetate (5 x 50 ml).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target compound.

Expected Yield: Approximately 3.28 g (65%).[\[2\]](#)

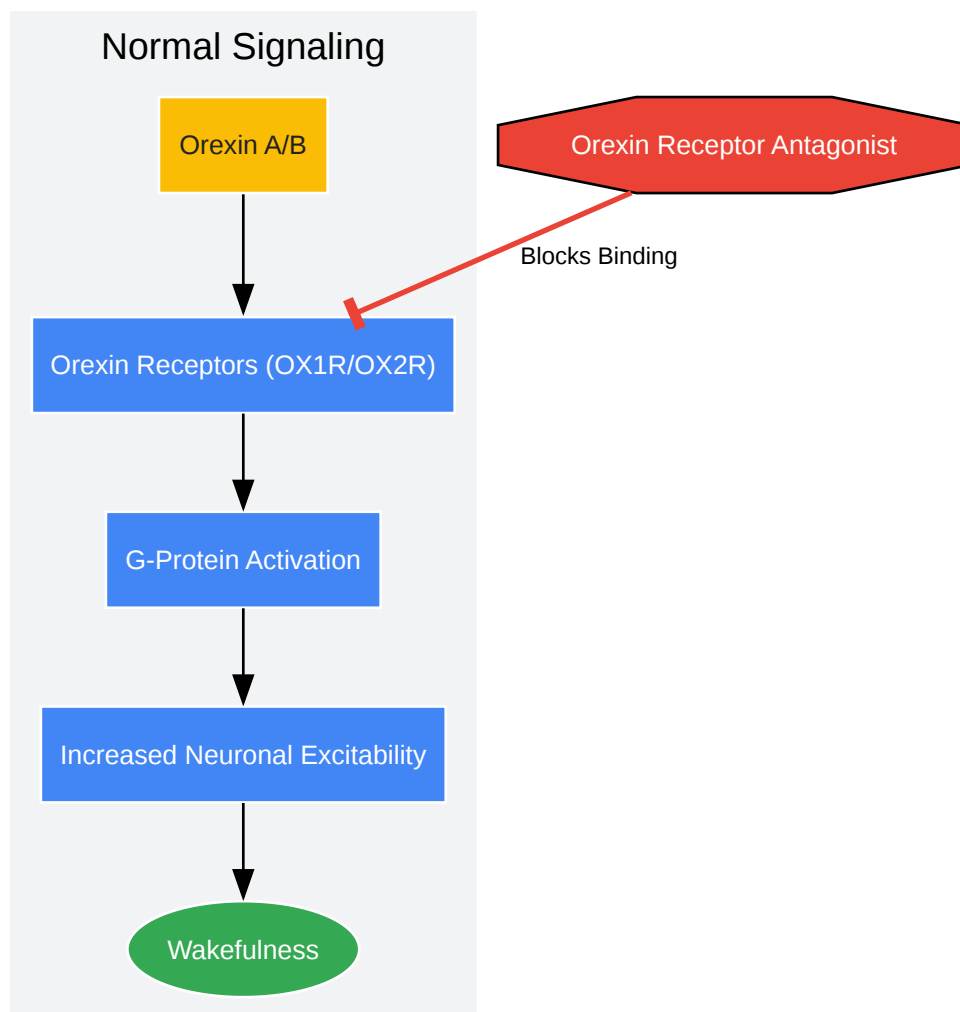
Visualizations: Workflows and Pathways

Diagram 1: Synthetic Workflow

Illustrative Synthetic Workflow for an Orexin Receptor Antagonist



Orexin Signaling Pathway and Point of Antagonism



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